(R)-(-)-1-Cyclohexylethylamine is an optically active primary amine with the molecular formula C8H17N and a molecular weight of 127.2273 g/mol . Its structure consists of a cyclohexane ring attached to an ethylamine group, with the amine group in the R configuration. At room temperature, it exists as a liquid .
The IUPAC name for this compound is (R)-1-cyclohexylethan-1-amine. Its chemical structure can be represented as:
textNH2 | H3C-C-H | C6H11
(R)-(-)-1-Cyclohexylethylamine itself does not have a well-defined biological mechanism of action. However, its chiral amine group can interact with other molecules in a stereoselective manner, meaning it can selectively bind to one enantiomer of another molecule due to its own chirality. This property makes it a valuable tool in asymmetric synthesis, where the goal is to produce one enantiomer of a product in excess over the other [].
(R)-(-)-1-Cyclohexylethylamine is a flammable liquid and should be handled with appropriate precautions. It may be harmful if inhaled, ingested, or absorbed through the skin []. Specific data on its toxicity is not readily available. Always consult the safety data sheet (SDS) before handling this compound and wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood.
(R)-(-)-1-Cyclohexylethylamine serves as a building block in organic synthesis for the preparation of more complex molecules. Here's an example:
The chiral nature of (R)-(-)-1-Cyclohexylethylamine makes it useful in the field of chromatography:
(R)-(-)-1-Cyclohexylethylamine finds applications in various fields:
The interaction of (R)-(-)-1-Cyclohexylethylamine with other molecules has been studied in various contexts:
Several compounds share structural similarities with (R)-(-)-1-Cyclohexylethylamine:
The uniqueness of (R)-(-)-1-Cyclohexylethylamine lies in its specific stereochemistry and the combination of a cyclohexyl group with a chiral ethylamine moiety. This structure provides a balance of steric bulk and chirality, making it particularly useful in asymmetric synthesis and as a resolving agent for racemic mixtures.
Asymmetric catalytic hydrogenation represents the most atom-economical and environmentally sustainable approach for the synthesis of (R)-(-)-1-cyclohexylethylamine from its corresponding ketone precursor, 1-cyclohexyl-1-ethanone [1] [2]. This methodology has emerged as a cornerstone technique in modern enantioselective synthesis due to its exceptional efficiency and minimal waste generation [3].
The fundamental strategy involves the enantioselective reduction of the prochiral ketone 1-cyclohexyl-1-ethanone using chiral transition metal catalysts in the presence of molecular hydrogen. The stereochemical outcome is dictated by the chiral environment created by the catalyst, which differentiates between the two enantiotopic faces of the carbonyl group [4].
Rhodium-Catalyzed Systems
Rhodium-based catalysts equipped with chiral diphosphine ligands have demonstrated remarkable efficacy in the asymmetric hydrogenation of cyclohexyl ketones [5] [4]. The prototypical system employs rhodium complexes with 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) ligands, which achieve enantiomeric excesses ranging from 85-95% under mild conditions [6]. These catalysts operate through an "unsaturate/dihydride mechanism" wherein the rhodium center coordinates the ketone substrate prior to hydrogen activation [1].
The mechanistic pathway involves initial substrate coordination to form a rhodium-ketone complex, followed by oxidative addition of hydrogen to generate a dihydride species. Subsequent migratory insertion and reductive elimination deliver the chiral alcohol product while regenerating the active catalyst [1]. The enantioselectivity is determined by the relative stability of diastereomeric substrate-catalyst complexes, with the major isomer leading to the observed stereochemical outcome [2].
Advanced rhodium systems incorporating DuanPhos ligands have shown superior performance for cyclic substrates, achieving enantioselectivities up to 99% with turnover numbers exceeding 1000 [7]. These catalysts demonstrate particular effectiveness with cyclohexyl-containing substrates due to favorable steric interactions between the bulky cyclohexyl group and the chiral ligand environment [7].
Ruthenium-Catalyzed Methodologies
Ruthenium complexes bearing chiral diphosphine and diamine ligands represent another highly successful class of catalysts for ketone hydrogenation [1] [8]. The ruthenium-BINAP/diphenylethylenediamine (DPEN) system operates through a distinct "monohydride/unsaturate mechanism" that contrasts with rhodium chemistry [1].
In this pathway, the ruthenium precatalyst undergoes heterolytic cleavage of hydrogen to generate a monohydride species before substrate coordination [1]. This fundamental difference results in enhanced reactivity and often complementary enantioselectivity compared to rhodium systems [2]. The ruthenium catalysts have achieved turnover numbers as high as 33,000 with sustained enantioselectivities exceeding 92% [9].
Particularly notable is the development of XylBINAP/DAIPEN-ruthenium complexes, which demonstrate exceptional performance for aliphatic ketones including cyclohexyl derivatives [10]. These systems achieve enantiomeric excesses of 90-98% while maintaining high catalytic turnover frequencies [10].
Iridium-Based Innovations
Recent advances in iridium catalysis have opened new possibilities for challenging ketone substrates [11] [12]. Iridium complexes with chiral N,P-ligands have demonstrated remarkable enantioselectivity (95-99%) for the hydrogenation of conjugated and unconjugated ketones [12]. These catalysts are particularly effective for substrates bearing both aromatic and aliphatic substituents, making them well-suited for cyclohexylethylamine synthesis [13].
The iridium-catalyzed approach offers several advantages including excellent functional group tolerance and the ability to operate under relatively mild conditions [11]. Pincer-type iridium catalysts have shown exceptional stability and recyclability, achieving multiple catalytic cycles without significant loss of activity or selectivity [11].
Emerging First-Row Metal Catalysts
The development of earth-abundant metal catalysts represents a growing area of interest for sustainable synthesis [14]. Manganese complexes with chiral PNP pincer ligands have demonstrated competent activity for aliphatic ketone hydrogenation, achieving enantiomeric excesses up to 92% for cyclohexyl-substituted substrates [14]. While these systems currently show lower turnover numbers compared to precious metal catalysts, they offer significant economic and environmental advantages [14].
Classical chiral resolution remains a fundamentally important methodology for obtaining enantiopure (R)-(-)-1-cyclohexylethylamine, particularly when asymmetric synthesis methods are not readily applicable or when both enantiomers are required [15] [16]. These techniques exploit the formation of diastereomeric derivatives that exhibit different physical properties, enabling separation and subsequent recovery of the desired enantiomer [15].
Mandelic Acid Resolution Systems
The resolution of racemic 1-cyclohexylethylamine using mandelic acid derivatives represents one of the most extensively studied and practically implemented approaches [17] [18]. Mandelic acid can efficiently resolve cyclohexylethylamine through the formation of diastereomeric salts that exhibit significantly different solubilities in various solvent systems [18] [19].
The resolution process typically involves combining equimolar amounts of racemic cyclohexylethylamine with enantiopure (R)- or (S)-mandelic acid in a suitable solvent system [20]. The resulting diastereomeric salts crystallize with different rates and solubilities, allowing for separation through fractional crystallization [20]. The more stable diastereomer preferentially crystallizes, while the less stable salt remains in solution [18].
Optimization studies have revealed that the choice of solvent system critically influences both the efficiency and selectivity of the resolution process [17]. Aqueous-alcoholic mixtures often provide optimal conditions, with the alcohol component facilitating dissolution while water promotes selective crystallization [20]. The enantiomeric excess of the resolved amine typically exceeds 99%, with yields approaching 45-50% for each enantiomer [18].
Recovery of the mandelic acid resolving agent is achieved through simple acid-base workup procedures, with recovery rates typically exceeding 90% [20]. This high recovery efficiency makes the process economically viable for large-scale applications [21].
Tartaric Acid Derivative Methods
Tartaric acid and its derivatives provide another highly effective class of resolving agents for cyclohexylethylamine [21] [22]. The dicarboxylic acid nature of tartaric acid enables the formation of particularly stable diastereomeric complexes through multiple hydrogen bonding interactions [22].
Dibenzoyl tartaric acid and ditoluoyl tartaric acid have shown exceptional selectivity for cyclohexylethylamine resolution [21]. These bulky tartaric acid derivatives create well-defined chiral pockets that exhibit strong discrimination between enantiomers [22]. The resolution process typically achieves enantiomeric excesses greater than 95% with yields comparable to mandelic acid methods [21].
The recovery and recycling of tartaric acid derivatives follows established protocols involving neutralization with base, extraction into aqueous phases, and re-acidification to precipitate the pure resolving agent [21]. The recovered tartaric acid maintains its optical purity and can be directly reused in subsequent resolution cycles [21].
Enzymatic Resolution Strategies
Biocatalytic approaches using selective enzymes offer an environmentally friendly alternative to chemical resolution methods [23]. Lipase-catalyzed kinetic resolution has demonstrated particular promise for cyclohexylethylamine derivatives [23].
The enzymatic approach typically employs acylation reactions where one enantiomer of the racemic amine preferentially reacts with an activated ester substrate in the presence of a chiral lipase enzyme [23]. The unreacted enantiomer can be recovered with high enantiomeric purity, while the acylated product can be hydrolyzed to recover the opposite enantiomer [23].
Studies with Candida antarctica lipase B have achieved enantioselectivity ratios (E-values) exceeding 100 for structurally related phenylethylamines [23]. The process operates under mild conditions and tolerates a wide range of functional groups [23]. The enzymatic method provides enantiomeric excesses of 87-95% with yields approaching 45-50% for each enantiomer [23].
Chromatographic Separation Methods
High-performance liquid chromatography using chiral stationary phases provides a powerful analytical and preparative tool for enantiomer separation [24] [25]. Modern chiral columns based on cyclodextrin derivatives, Pirkle-type phases, and polysaccharide-based materials have demonstrated excellent resolution of cyclohexylethylamine enantiomers [25].
The chromatographic approach offers several advantages including high purity products, precise control over separation conditions, and the ability to monitor separation efficiency in real-time [24]. However, the method is typically limited to smaller scales due to column capacity constraints and solvent consumption considerations [25].
Solid-phase synthesis methodologies have emerged as powerful platforms for the preparation of chiral amines, offering distinct advantages in terms of product purification, catalyst recovery, and process intensification [26] [27]. These approaches immobilize either the substrate, catalyst, or chiral auxiliary on a solid support, facilitating separation and enabling automated synthesis protocols [28].
Polymer-Supported Chiral Auxiliaries
The development of polymer-supported chiral auxiliaries represents a significant advancement in solid-phase asymmetric synthesis [27]. Merrifield resin-bound Evans-type oxazolidinones have demonstrated exceptional performance for the synthesis of chiral amines through asymmetric alkylation reactions [27].
The solid-supported auxiliary approach involves attachment of a chiral oxazolidinone to chloromethylated polystyrene resin through its phenolic group [27]. The immobilized auxiliary can undergo N-acylation followed by diastereoselective alkylation reactions to introduce the desired substitution pattern [27]. Subsequent hydrolysis or reduction releases the chiral amine product while regenerating the supported auxiliary [27].
This methodology has achieved diastereomeric ratios exceeding 95:5 for the synthesis of α-branched primary amines [29]. The solid-phase approach offers several advantages including simplified purification procedures, minimal cross-contamination between reactions, and the potential for automated synthesis protocols [27].
Advanced Resin Systems
ChemMatrix resin, based on polyethylene glycol crosslinked networks, has shown superior performance compared to traditional polystyrene supports for challenging transformations [26] [30]. The amphiphilic nature of ChemMatrix resin enables swelling in both polar and nonpolar solvents, providing enhanced accessibility to immobilized substrates [26].
Atom transfer radical polymerization (ATRP) conducted on ChemMatrix supports has enabled the synthesis of well-defined multiblock copolymers with precise molecular weight control [26]. While not directly applicable to cyclohexylethylamine synthesis, these methodologies demonstrate the potential for advanced solid-phase approaches to complex chiral molecules [30].
Immobilized Catalyst Systems
The immobilization of chiral catalysts on solid supports addresses several practical challenges associated with homogeneous asymmetric catalysis [9] [31]. Polymer-bound BINAP-ruthenium complexes have demonstrated remarkable stability and recyclability for ketone hydrogenation reactions [9].
These heterogeneous catalysts achieve turnover numbers comparable to their homogeneous counterparts while enabling facile catalyst recovery and reuse [9]. The immobilized systems maintain enantioselectivities of 90-98% across multiple catalytic cycles without significant degradation [9].
Helically chiral polymers represent an innovative approach to asymmetric catalysis wherein the polymer backbone itself provides the chiral environment [31] [32]. These materials can serve as ligands for transition metals, creating multiple catalytic sites within a stereoregular microenvironment [32]. While still in early development stages, helical polymer catalysts have achieved enantioselectivities up to 60% for allylic substitution reactions [31].
Continuous Flow Applications
The integration of solid-phase synthesis with continuous flow processing offers significant advantages for industrial-scale production of chiral amines [33]. Porous organic polymer (POP) supports embedded with chiral catalytic units have demonstrated excellent performance in flow reactors [33].
These systems enable continuous processing with minimal catalyst leaching and sustained enantioselectivity [33]. The heterogeneous nature of the catalysts facilitates separation and recycling while maintaining consistent product quality [33]. Flow processing with immobilized catalysts has achieved space-time yields significantly higher than corresponding batch processes [33].
Hydrogen-1 Nuclear Magnetic Resonance Spectroscopy provides comprehensive structural elucidation of (R)-(-)-1-cyclohexylethylamine. In deuterated chloroform, the compound exhibits characteristic signals at chemical shifts of δ = 1.12-1.78 ppm corresponding to the cyclohexyl protons, with the methyl group adjacent to the amine nitrogen appearing at δ = 1.07 ppm [1] [2] [3]. The integration patterns and coupling constants confirm the presence of the six-membered cyclohexane ring in its preferred chair conformation, with the ethylamine substituent occupying an equatorial position to minimize steric hindrance [1] [2].
Carbon-13 Nuclear Magnetic Resonance Spectroscopy reveals distinct signals for each carbon environment within the molecular structure. The cyclohexyl carbon atoms exhibit characteristic chemical shifts in the aliphatic region, while the carbon bearing the amine group shows a downfield shift due to the electron-withdrawing effect of the nitrogen atom [1] [2] [3]. The stereochemical configuration is confirmed through the analysis of coupling patterns and chemical shift values, which are consistent with the R-enantiomer configuration [3].
Fourier Transform Infrared Spectroscopy demonstrates characteristic vibrational modes that confirm the molecular structure and functional groups present in (R)-(-)-1-cyclohexylethylamine. The nitrogen-hydrogen stretching vibrations appear as strong absorption bands at approximately 3200 cm⁻¹, indicating the presence of primary amine functionality [1] [4] [5]. The carbon-nitrogen stretching mode is observed at approximately 1600 cm⁻¹, while the cyclohexyl carbon-carbon and carbon-hydrogen vibrations appear in the expected regions between 2800-3000 cm⁻¹ [1] [4] [5].
The infrared spectrum also reveals the formation of intermolecular hydrogen bonding between amine groups, as evidenced by the broadening of the nitrogen-hydrogen stretching bands. This hydrogen bonding behavior contributes to the compound's physical properties, including its boiling point and solubility characteristics [1] [5].
Electron Ionization Mass Spectrometry provides definitive molecular weight confirmation and fragmentation pattern analysis. The molecular ion peak appears at m/z 127, corresponding to the molecular formula C₈H₁₇N [6] [7]. The fragmentation pattern shows characteristic losses consistent with the cyclohexylethylamine structure, including the loss of the ethylamine group (m/z 83) and various cyclohexyl fragments [6] [7].
The mass spectral fragmentation reveals the stability of the cyclohexyl ring system under electron ionization conditions, with the primary fragmentation occurring at the carbon-nitrogen bond. This behavior is consistent with the known fragmentation patterns of aliphatic amines and provides structural confirmation of the compound's identity [6] [7].
The melting point of (R)-(-)-1-cyclohexylethylamine is estimated at -15°C, indicating that the compound exists as a liquid at ambient temperatures [1] [8]. The boiling point ranges from 177-178°C at standard atmospheric pressure, demonstrating moderate volatility consistent with its molecular weight and intermolecular hydrogen bonding [1] [4] [9].
Thermal stability analysis reveals that the compound remains stable under normal laboratory conditions when stored at room temperature or below 15°C [10] [11]. The compound exhibits air sensitivity and hygroscopic properties, requiring storage under inert atmosphere to prevent oxidation and moisture absorption [4] [10].
While specific phase transition data for (R)-(-)-1-cyclohexylethylamine is limited in the literature, related studies on chiral perovskite materials incorporating this compound have revealed interesting phase transition phenomena. Research on chiral perovskite structures containing cyclohexylethylamine demonstrates phase transitions occurring at approximately 100°C, transitioning from ferroelectric to non-ferroelectric states [5]. These transitions are characterized by changes in crystal symmetry and dielectric properties, suggesting that the organic component plays a crucial role in determining the thermal behavior of complex materials [5].
Thermogravimetric analysis of polymers derived from (R)-(-)-1-cyclohexylethylamine shows glass transition temperatures ranging from 78-109°C, with decomposition temperatures (Td10) occurring between 296-339°C [2]. These thermal properties indicate good thermal stability for synthetic applications and polymer formation.
The vapor pressure of (R)-(-)-1-cyclohexylethylamine is reported as 1.2±0.3 mmHg at 25°C, indicating moderate volatility [8]. The flash point occurs at 51-52°C, classifying the compound as a flammable liquid requiring appropriate handling precautions [4] [8]. The relatively low vapor pressure compared to simpler amines reflects the influence of the bulky cyclohexyl group on intermolecular interactions and volatility.
(R)-(-)-1-cyclohexylethylamine exhibits complete insolubility in water, despite the presence of the polar amine functional group [1] [12] [13] [10]. This behavior is attributed to the predominant hydrophobic character imparted by the cyclohexyl ring system, which outweighs the hydrophilic contribution of the primary amine group. The compound's partition coefficient (logP) values of 2.1-2.27 confirm its lipophilic nature and preference for organic phases over aqueous media [8] [14].
The compound demonstrates exceptional solubility in polar organic solvents, with quantitative solubility data available for several systems. In acetonitrile, solubility reaches 2.70 g/mL, while in methanol and ethanol, solubility values of 3.86 g/mL and 3.95 g/mL respectively are achieved [13]. 2-Propanol shows similar high solubility at 3.83 g/mL [13]. These high solubility values indicate favorable interactions between the amine group and protic solvents through hydrogen bonding mechanisms.
The compound shows complete miscibility with dimethyl sulfoxide, acetone, and chloroform, demonstrating versatility across different polar solvent systems [1] [12] [13]. This broad solubility profile makes the compound valuable for various synthetic applications requiring different reaction media.
In non-polar solvents, (R)-(-)-1-cyclohexylethylamine exhibits variable solubility depending on the specific solvent characteristics. The compound shows complete miscibility with diethyl ether, petroleum ether, and dichloromethane [1] [12] [13]. In toluene, moderate solubility of 1.20 g/mL is observed, while in ethyl acetate, the compound is essentially insoluble [13].
Supercritical carbon dioxide shows no reasonable solubility for the compound, limiting its application in supercritical fluid extraction processes [13]. However, the compound readily forms carbamate derivatives when exposed to carbon dioxide, which affects its behavior in carbon dioxide-rich environments [13].
Binary solvent mixtures provide optimized solubility characteristics for specific applications. The toluene:acetonitrile (1:1) mixture demonstrates good solubility properties, making it suitable for gas antisolvent precipitation processes [13]. Ethanol:2-propanol (1:1) mixtures maintain high solubility at 3.83 g/mL, providing flexibility for crystallization and purification procedures [13].
The solubility behavior in mixed systems is particularly important for chiral resolution applications, where the compound serves as a resolving agent for racemic mixtures. Different solvent combinations can significantly influence the selectivity and efficiency of enantiomer separation processes [13] [15].
Flammable;Corrosive;Irritant